molecular formula C10H17NO B6282029 N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine CAS No. 37850-13-8

N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine

Cat. No.: B6282029
CAS No.: 37850-13-8
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a common motif in organic chemistry due to its rigidity and stability. The presence of the hydroxylamine functional group adds to its reactivity, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from readily available starting materials such as camphor or norbornene.

    Functional Group Introduction: The introduction of the hydroxylamine group is achieved through a series of reactions, including oxidation and substitution reactions. Common reagents used in these steps include hydroxylamine hydrochloride and various oxidizing agents.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular pathways and biochemical processes. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amine: Similar structure but lacks the hydroxylamine group.

    N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydrazine: Contains a hydrazine group instead of hydroxylamine.

Uniqueness

N-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine is unique due to its combination of a rigid bicyclic structure and a reactive hydroxylamine group. This combination imparts distinct chemical properties, making it valuable in various applications that require both stability and reactivity.

Properties

CAS No.

37850-13-8

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.